molecular formula C9H8BrFO3 B1439604 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one CAS No. 1065076-50-7

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one

Cat. No. B1439604
CAS RN: 1065076-50-7
M. Wt: 263.06 g/mol
InChI Key: RMETYQMWSZTJIT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one , also known by various synonyms such as 2-Bromo-2’-fluoro-4’-hydroxy-5’-methoxyacetophenone and 4-(Bromoacetyl)-5-fluoro-2-methoxyphenol , is a chemical compound with the molecular formula C₉H₈BrFO₃ . Its molecular weight is approximately 263.06 g/mol . This compound belongs to the class of aryl ketones and contains bromine, fluorine, and methoxy functional groups.


Synthesis Analysis

The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one involves the bromination of an appropriate precursor compound. While specific synthetic routes may vary, one common method is the bromination of 2-fluoro-4-hydroxy-5-methoxyacetophenone using a brominating agent. The reaction typically occurs under controlled conditions to selectively introduce the bromine atom at the desired position .


Physical And Chemical Properties Analysis

  • Physical Form : Solid powder .
  • Stability : Store at 2-8°C .

Scientific Research Applications

Pharmaceutical Chemistry

This compound is a valuable intermediate in pharmaceutical chemistry. Its structural features, such as the bromo and fluoro groups, make it a candidate for the synthesis of various pharmacologically active molecules. For instance, it can be used to create ligands that may bind to hemoglobin, potentially increasing oxygen affinity and inhibiting sickle erythrocyte formation .

Spectroscopic Analysis

Infrared (IR) spectroscopy can utilize this compound for the study of solvent effects on carbonyl stretching vibrations. The bromo and fluoro substituents influence the IR spectra, which is crucial for understanding the interactions between the compound and various solvents .

Organic Synthesis

The compound serves as a precursor in the synthesis of complex organic molecules. Its reactive keto group can undergo various chemical reactions, leading to the formation of chalcones and other important organic frameworks that exhibit anti-bacterial, anti-tumor, and anti-inflammatory properties .

Safety and Hazards

  • Hazard Statements : It is classified as hazardous (H314) due to its potential to cause skin and eye damage .
  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the compound is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction can occur via two pathways, SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The interaction of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one with PTPs affects various biochemical pathways. By inhibiting the activity of PTPs, the compound can modulate the phosphorylation state of proteins, thereby influencing signal transduction pathways . This can lead to changes in cellular functions such as cell proliferation and differentiation.

Result of Action

The inhibition of PTPs by 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one can result in altered cellular functions. For instance, the compound’s action could potentially influence cell growth and differentiation, immune responses, and other cellular processes regulated by protein phosphorylation .

properties

IUPAC Name

2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMETYQMWSZTJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672875
Record name 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065076-50-7
Record name 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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